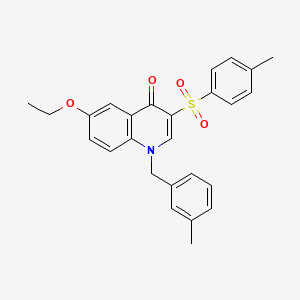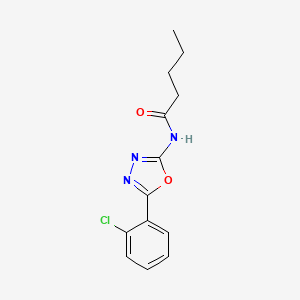
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The presence of the oxadiazole ring often contributes to the bioactivity of pharmaceuticals and agrochemicals .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its molecular structure and the conditions under which it is subjected. For instance, ketamine, a related compound, undergoes several reactions including reaction with 2-chlorophenyl magnesium bromide, dehydration, oxidation, and imination .Wissenschaftliche Forschungsanwendungen
Pesticide Development
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide and its derivatives have been explored for their potential in pesticide development. For example, the interaction between certain herbicides in the soil can lead to the formation of unexpected residues, indicating the complex chemical behaviors of such compounds that could be harnessed for targeted pest control measures (Bartha, 1969).
Anticancer Research
In the realm of anticancer research, chemical genetics approaches have utilized related compounds for the discovery of apoptosis inducers, highlighting their potential as anticancer agents. The identification of molecular targets for these compounds aids in understanding their mechanism of action and the development of targeted therapies (Cai, Drewe, & Kasibhatla, 2006).
Herbicidal Activity
Research into the herbicidal activity of chlorophenyl-oxadiazole derivatives has demonstrated that these compounds can selectively inhibit the growth of certain weeds, suggesting their application in agriculture for weed management. The introduction of chiral active units has been shown to improve herbicidal activity, providing a novel class of compounds for further optimization (Duan, Zhao, & Zhang, 2010).
Antimicrobial and Antifungal Agents
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide derivatives have been synthesized and tested for their antimicrobial and antifungal activities. Certain derivatives have shown efficacy against Gram-positive and Gram-negative bacteria, as well as fungal species, indicating their potential as pharmaceutical agents in combating infections (Kapadiya, Dubal, Bhola, & Dholaria, 2020).
Anti-inflammatory and Antithrombotic Studies
Further exploration into the pharmacological properties of oxadiazole derivatives has revealed their potential in anti-inflammatory and antithrombotic applications. In-vitro and in-vivo studies have identified compounds with potent anti-inflammatory effects and the ability to enhance clotting time, suggesting their utility in developing treatments for cardiovascular diseases (Basra et al., 2019).
Safety and Hazards
Zukünftige Richtungen
The future directions of research on a compound depend on its potential applications and the current state of knowledge about it. Indole derivatives, which are structurally similar to “N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide”, have diverse biological activities and have potential to be explored for newer therapeutic possibilities .
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some compounds have been shown to inhibit photosynthesis, suggesting a potential mode of action through the disruption of energy production .
Biochemical Pathways
Related compounds have been shown to have diverse biological activities, affecting various pathways . For instance, some indole derivatives have demonstrated antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Related compounds have demonstrated a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-2-3-8-11(18)15-13-17-16-12(19-13)9-6-4-5-7-10(9)14/h4-7H,2-3,8H2,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISRDAOKSVJOSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(O1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

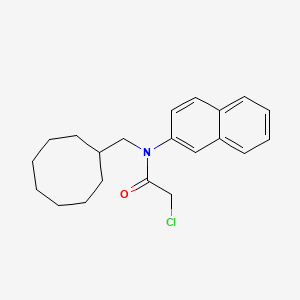
![1-(4-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B3010955.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B3010956.png)


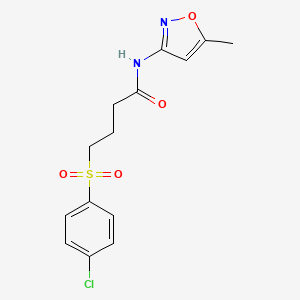
![2-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3010960.png)
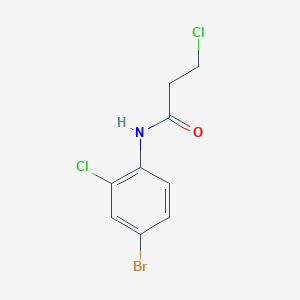
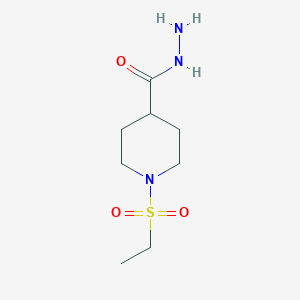
![N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B3010968.png)
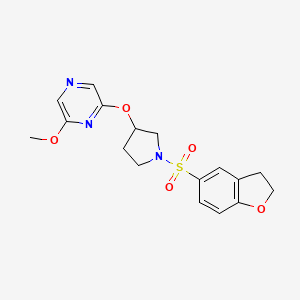
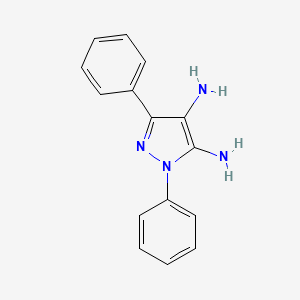
![2-[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B3010971.png)
